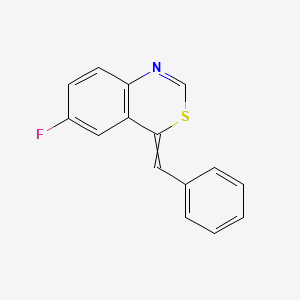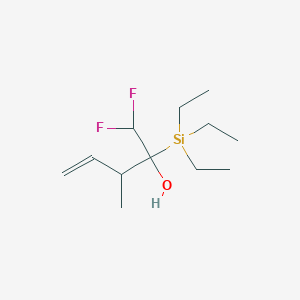
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-3-méthyl-2-(triéthylsilyl)pent-4-én-2-ol est un composé organofluoré caractérisé par la présence de groupes difluorométhyle et triéthylsilyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1,1-Difluoro-3-méthyl-2-(triéthylsilyl)pent-4-én-2-ol implique généralement l’introduction de groupes difluorométhyle et triéthylsilyle dans un précurseur approprié. Une méthode courante implique l’utilisation d’agents difluorométhylant et de réactifs triéthylsilyle dans des conditions contrôlées. La réaction est souvent effectuée en présence d’une base pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté. Le processus comprend généralement des étapes telles que la purification et l’isolement pour obtenir le produit final sous une forme adaptée à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions : 1,1-Difluoro-3-méthyl-2-(triéthylsilyl)pent-4-én-2-ol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Les groupes difluorométhyle et triéthylsilyle peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour réaliser des réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des alcools ou des cétones difluorés, tandis que les réactions de substitution peuvent produire une large gamme de dérivés .
Applications de recherche scientifique
1,1-Difluoro-3-méthyl-2-(triéthylsilyl)pent-4-én-2-ol a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de composés organofluorés plus complexes.
Biologie : Les caractéristiques structurales uniques du composé en font un outil précieux dans l’étude des systèmes et des interactions biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
Le mécanisme par lequel le 1,1-Difluoro-3-méthyl-2-(triéthylsilyl)pent-4-én-2-ol exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe difluorométhyle peut participer aux liaisons hydrogène et à d’autres interactions, tandis que le groupe triéthylsilyle peut influencer la réactivité et la stabilité globales du composé .
Composés similaires :
Difluoro(triméthylsilyl)acétonitrile : Un autre composé organofluoré ayant une réactivité similaire.
Triéthylsilyl 2,2-difluoro-2-(fluorosulfonyl)acétate : Utilisé dans des applications et des réactions similaires.
Unicité : Le 1,1-Difluoro-3-méthyl-2-(triéthylsilyl)pent-4-én-2-ol est unique en raison de sa combinaison spécifique de groupes difluorométhyle et triéthylsilyle, qui confèrent des propriétés chimiques et des schémas de réactivité distincts par rapport à d’autres composés similaires .
Comparaison Avec Des Composés Similaires
Difluoro(trimethylsilyl)acetonitrile: Another organofluorine compound with similar reactivity.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Used in similar applications and reactions.
Uniqueness: 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to its specific combination of difluoromethyl and triethylsilyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Propriétés
Numéro CAS |
649717-89-5 |
|---|---|
Formule moléculaire |
C12H24F2OSi |
Poids moléculaire |
250.40 g/mol |
Nom IUPAC |
1,1-difluoro-3-methyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C12H24F2OSi/c1-6-10(5)12(15,11(13)14)16(7-2,8-3)9-4/h6,10-11,15H,1,7-9H2,2-5H3 |
Clé InChI |
FXEQNVTXDJRLEG-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(C(C)C=C)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)
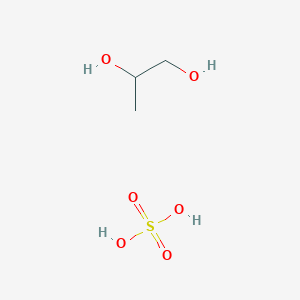
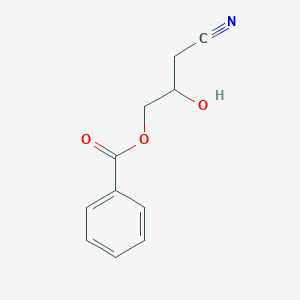

![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
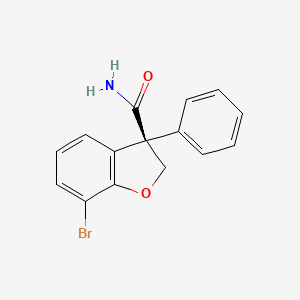

![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
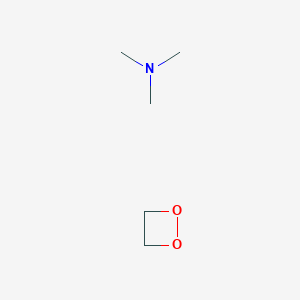
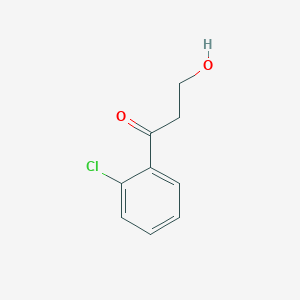

![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)
